3-Chloro-7-nitro-1,2-benzisoxazole
Overview
Description
3-Chloro-7-nitro-1,2-benzisoxazole is a heterocyclic aromatic compound that belongs to the benzisoxazole family. This compound is characterized by the presence of a chlorine atom at the third position and a nitro group at the seventh position on the benzisoxazole ring. Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class of compounds to which 3-chloro-7-nitro-1,2-benzisoxazole belongs, have been reported to exhibit a wide spectrum of pharmacological activities .
Mode of Action
Benzoxazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biochemical pathways, including those involved in antibacterial, antifungal, and anticancer activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit a range of effects, including antimicrobial and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
3-Chloro-7-nitro-1,2-benzisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been found to alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways . For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have demonstrated that the compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of cytochrome P450 enzymes, which are essential for the metabolism of many endogenous and exogenous compounds . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution pattern is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
The synthesis of 3-Chloro-7-nitro-1,2-benzisoxazole typically involves the nitration of 3-chloro-1,2-benzisoxazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the seventh position .
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Chloro-7-nitro-1,2-benzisoxazole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the benzisoxazole ring makes it susceptible to electrophilic substitution reactions. Common reagents used in these reactions include halogens and sulfonating agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-chloro-7-amino-1,2-benzisoxazole, while nucleophilic substitution of the chlorine atom can produce various substituted benzisoxazoles .
Scientific Research Applications
3-Chloro-7-nitro-1,2-benzisoxazole has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It serves as a probe in biological studies to investigate the mechanisms of action of various enzymes and receptors.
Material Science: this compound is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
3-Chloro-7-nitro-1,2-benzisoxazole can be compared with other nitrobenzisoxazole derivatives such as 3-chloro-5-nitro-1,2-benzisoxazole and 3-chloro-4-nitro-1,2-benzisoxazole. These compounds share similar structural features but differ in the position of the nitro group, which can influence their reactivity and biological activity .
3-Chloro-5-nitro-1,2-benzisoxazole: The nitro group at the fifth position may result in different electronic and steric effects compared to the seventh position.
3-Chloro-4-nitro-1,2-benzisoxazole: The nitro group at the fourth position can lead to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and biological activity compared to other nitrobenzisoxazole derivatives .
Properties
IUPAC Name |
3-chloro-7-nitro-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-4-2-1-3-5(10(11)12)6(4)13-9-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZFVJOFHSZWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295706 | |
Record name | 3-Chloro-7-nitro-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178747-55-2 | |
Record name | 3-Chloro-7-nitro-1,2-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178747-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-7-nitro-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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